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Introduction

AZD3965 is a first-in-class, potent, and selective inhibitor of Monocarboxylate Transporter 1

(MCT1), a key protein involved in lactate transport across the cell membrane.[1] It also

demonstrates activity against MCT2, but is highly selective over MCT3 and MCT4.[2][3] Many

cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon

known as the "Warburg Effect."[4] This metabolic phenotype leads to the production of large

amounts of lactate, which must be exported from the cell to prevent intracellular acidification

and maintain a high glycolytic rate.[4][5] MCT1 is a primary transporter responsible for this

lactate efflux.[5] By inhibiting MCT1, AZD3965 blocks lactate transport, leading to intracellular

lactate accumulation, disruption of cellular metabolism, and subsequent inhibition of cancer cell

proliferation and survival.[2][6] These application notes provide detailed protocols for evaluating

the in vitro effects of AZD3965 on cancer cell lines.

Mechanism of Action

AZD3965 targets the metabolic vulnerability of cancer cells reliant on glycolysis. Inhibition of

MCT1-mediated lactate efflux leads to an increase in intracellular lactate.[6][7] This

accumulation can cause feedback inhibition of key glycolytic enzymes, such as

phosphofructokinase, and an increase in glycolytic intermediates.[8] The disruption of the

lactate shuttle ultimately results in metabolic stress, which can lead to cytostasis and, in some

cases, cell death.[2][8] The sensitivity of cell lines to AZD3965 is often correlated with high
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expression of MCT1 and low or absent expression of the alternative lactate transporter, MCT4,

which has been identified as a potential resistance mechanism.[2][3]
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Caption: Mechanism of AZD3965 action on cancer cell metabolism.

Quantitative Data Summary
The potency of AZD3965 varies across different cancer cell lines and is dependent on the

specific assay conditions. The tables below summarize key quantitative metrics reported in

preclinical studies.

Table 1: AZD3965 Potency in Cell Proliferation and Viability Assays
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Cell Line Cancer Type
Assay
Duration

IC50 / GI50
(nM)

Notes

Raji
Burkitt's

Lymphoma
72 hr <100

Highly sensitive;

MCT1 positive,

MCT4 negative.

[2]

SU-DHL-10
Diffuse Large B-

cell Lymphoma
72 hr <100

Highly sensitive.

[2]

WSU-DLCL-2
Diffuse Large B-

cell Lymphoma
72 hr <100

Highly sensitive.

[2]

4T1
Murine Breast

Cancer
Not Specified 22.2 ± 4.57

Potent inhibition

of cell growth

observed.[9]

HBL-1
Diffuse Large B-

cell Lymphoma
72 hr >100

Relatively

resistant;

expresses both

MCT1 and

MCT4.[2]

HT
Diffuse Large B-

cell Lymphoma
72 hr >100

Relatively

resistant;

expresses both

MCT1 and

MCT4.[2]

CA46
Burkitt's

Lymphoma
72 hr 3 - 39

Potently inhibited

proliferation.[8]

Table 2: AZD3965 Potency in Lactate Transport Assays
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Cell Line Cancer Type Assay Type IC50 (nM) Notes

Raji
Burkitt's

Lymphoma

Lactate Efflux

(LC-MS)
5.12

Measured in

spent media 4 hr

post-treatment.

[2][5]

4T1
Murine Breast

Cancer
L-lactate Uptake 17.0 ± 3.6

Demonstrates

inhibition of

lactate import.[9]

Experimental Protocols
The following protocols provide detailed methodologies for assessing the in vitro effects of

AZD3965.
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Caption: General experimental workflow for in vitro AZD3965 assays.
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Protocol 1: Cell Viability/Proliferation Assay (MTS-
based)
This protocol is adapted from methods used to assess the effect of AZD3965 on cell

proliferation, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).[2]

Objective: To determine the dose-dependent effect of AZD3965 on the viability and proliferation

of cancer cell lines.

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well clear-bottom cell culture plates

AZD3965 (stock solution in DMSO)

Vehicle control (DMSO)

MTS reagent (e.g., CellTiter 96 AQueous One Solution)

Multichannel pipette

Plate reader capable of measuring absorbance at 490 nm

Procedure:

Cell Seeding:

Harvest cells during their logarithmic growth phase.

Perform a cell count and determine viability (e.g., using Trypan Blue).

Seed cells into a 96-well plate at a density that allows for logarithmic growth throughout

the 72-hour assay period (typically 2,000-10,000 cells per well in 100 µL of medium).
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Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

Compound Treatment:

Prepare serial dilutions of AZD3965 in complete medium. A typical concentration range is

0.1 nM to 10,000 nM.[4]

Also prepare a vehicle control (DMSO) at the same final concentration as the highest

AZD3965 dose.

Carefully remove the medium from the wells and add 100 µL of the medium containing the

appropriate AZD3965 dilution or vehicle control.

Note: Some studies utilize daily dosing for 72 hours, which may yield a stronger cytotoxic

effect compared to a single dose.[4]

Incubation:

Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

MTS Assay:

Add 20 µL of the MTS reagent directly to each well.

Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time will depend on the

metabolic activity of the cell line and should be optimized.

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (medium-only wells) from all measurements.

Normalize the data by expressing the absorbance of treated wells as a percentage of the

vehicle-treated control wells (% viability).

Plot the % viability against the log-transformed concentration of AZD3965.
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Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value using non-

linear regression analysis.

Protocol 2: Extracellular Lactate Efflux Assay
This protocol describes the quantification of lactate exported from cells into the culture medium,

a direct measure of MCT1 activity.[4][10]

Objective: To measure the effect of AZD3965 on lactate efflux from cancer cells.

Materials:

Cancer cell line of interest

48-well or 24-well cell culture plates

Complete cell culture medium and serum-free medium

AZD3965 (stock solution in DMSO)

Vehicle control (DMSO)

Commercial colorimetric lactate assay kit (e.g., from Spinreact, Eton Bioscience)[4][10]

Microcentrifuge

Plate reader

Procedure:

Cell Seeding:

Seed cells in triplicate in a 48-well plate at a high density (e.g., 7.5 x 10⁴ cells/well) and

allow them to adhere overnight.[4]

Compound Treatment:

The next day, gently remove the complete medium.
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Wash the cells once with PBS or serum-free medium.

Add fresh medium (serum-free medium is often used to reduce background) containing

the desired concentrations of AZD3965 (e.g., 0.1 nM to 10,000 nM) or vehicle control.[4]

Sample Collection:

Incubate the plate for a defined period (e.g., 4, 24, or 48 hours).[4][5]

At the end of the incubation, carefully collect the culture medium from each well.

Centrifuge the collected medium at a low speed to pellet any detached cells or debris.

Transfer the supernatant to a new tube and store it at -80°C until analysis.

Lactate Quantification:

Thaw the samples on ice.

Quantify the lactate concentration in the medium using a commercial colorimetric lactate

assay kit, following the manufacturer’s instructions precisely.[4]

This typically involves creating a standard curve with known lactate concentrations.

Data Analysis:

Use the standard curve to determine the lactate concentration in each sample.

To normalize for cell number, a parallel plate can be set up and cell viability/number can

be determined at the end of the experiment (e.g., using MTS or cell counting).

Plot the extracellular lactate concentration against the AZD3965 concentration.

Calculate the IC50 for lactate efflux inhibition.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to determine if the growth-inhibitory effects of AZD3965 are due to the

induction of apoptosis. Sequential treatment with AZD3965 followed by a cytotoxic agent like
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doxorubicin has been shown to increase apoptosis.[2]

Objective: To quantify the induction of apoptosis in cancer cells following treatment with

AZD3965, alone or in combination.

Materials:

Cancer cell line of interest

6-well or 12-well cell culture plates

AZD3965 and/or other compounds (e.g., doxorubicin)

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

Binding Buffer (provided with the kit)

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed cells in 12-well plates at an appropriate density (e.g., 0.5 x 10⁶ cells/well).[2]

Allow cells to adhere overnight.

Treat cells with AZD3965 (e.g., 100 nM) or vehicle control. For combination studies, a

sequential dosing regimen may be effective (e.g., pre-treatment with AZD3965 for 24

hours, followed by the addition of a second agent).[2]

Incubate for the desired duration (e.g., 48-72 hours).

Cell Harvesting:

Collect both floating and adherent cells. For adherent cells, use a gentle enzyme-free

dissociation buffer or trypsin, being careful not to over-digest.

Combine the cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
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Wash the cells twice with cold PBS.

Staining:

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (volumes may vary depending

on the kit).

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry:

Analyze the samples on a flow cytometer within one hour of staining.

Set up appropriate gates to distinguish between:

Viable cells (Annexin V- / PI-)

Early apoptotic cells (Annexin V+ / PI-)

Late apoptotic/necrotic cells (Annexin V+ / PI+)

Necrotic cells (Annexin V- / PI+)

Data Analysis:

Quantify the percentage of cells in each quadrant.

Compare the percentage of apoptotic cells (early + late) in AZD3965-treated samples to

the vehicle-treated controls.

Represent the data using bar graphs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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